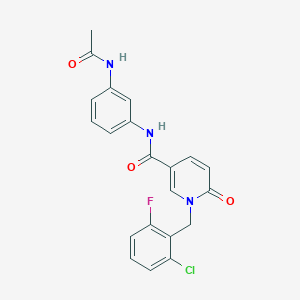

N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN3O3 and its molecular weight is 413.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS No. 899741-22-1) is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClFN3O3, with a molecular weight of 413.83 g/mol. The compound features a dihydropyridine core that is known for various biological activities, particularly in neuropharmacology and cardiovascular health.

Research indicates that compounds with similar structures often exhibit acetylcholinesterase inhibitory activity. This inhibition increases the availability of acetylcholine at synapses, which can enhance cholinergic transmission. Such mechanisms are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic dysfunction is a hallmark .

1. Neuroprotective Effects

Studies have demonstrated that this compound may possess neuroprotective properties. For instance, similar compounds have shown efficacy in protecting neuronal cells against oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival and death .

2. Antioxidant Properties

The antioxidant activity of this compound has been explored in various assays. Compounds within the dihydropyridine class often exhibit the ability to scavenge free radicals and reduce oxidative damage in cellular models, which is crucial for maintaining neuronal health .

Case Studies

Several studies have evaluated the biological activity of related dihydropyridine derivatives:

Research Findings

Recent findings highlight the compound's potential as a multipotent agent:

- Acetylcholinesterase Inhibition : In vitro studies indicate that this compound can effectively inhibit acetylcholinesterase, enhancing cholinergic signaling pathways.

- Neuroprotective Mechanisms : It has been observed to modulate neuroinflammatory responses and reduce neuronal apoptosis under stress conditions.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following key characteristics:

- Molecular Formula : C20H15ClFN3O4

- Molecular Weight : 415.81 g/mol

- IUPAC Name : N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

The structure features a dihydropyridine core, which is known for its role in various biological processes, particularly in cardiovascular and neuropharmacological contexts. The presence of halogen substitutions (chlorine and fluorine) enhances lipophilicity and biological activity, making it a candidate for further investigation in drug development.

Research indicates that compounds within the dihydropyridine class exhibit a range of biological activities, including:

- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in various cancer models.

- Antiviral Properties : The structure may confer activity against viruses such as HIV, as evidenced by related compounds demonstrating significant inhibitory effects on HIV reverse transcriptase.

Potential mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of specific kinases.

- Receptor Modulation : The unique structural features may allow for selective binding to various receptors, influencing cellular responses.

Antitumor Efficacy

A study investigating the antitumor activity of similar dihydropyridine derivatives highlighted their potential to inhibit cancer cell proliferation. The mechanism involved the modulation of signaling pathways associated with cell growth and apoptosis. For instance, a related compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antiviral Activity

Research into antiviral properties revealed that certain dihydropyridine derivatives exhibited significant inhibition of viral replication. One study demonstrated that a structurally similar compound inhibited HIV reverse transcriptase with an IC50 value in the nanomolar range, suggesting that this compound may also possess similar antiviral properties.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group instead of chloro | Investigated for various biological activities |

| 1-(4-chlorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks fluorine substitution | Varied enzyme inhibition profiles |

| 1-(benzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | No halogen substitutions | Simpler structure may lead to different reactivity |

Pharmacokinetic Profiles

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable properties such as moderate lipophilicity and potential for oral bioavailability.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide and carboxamide groups undergo hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic hydrolysis selectively cleaves the acetamide group without affecting the carboxamide .

-

Strong bases promote full deacylation, generating the free carboxylic acid.

Substitution Reactions

The 2-chloro-6-fluorobenzyl group participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 12 hr | 1-(2-Methoxy-6-fluorobenzyl)-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 52% | |

| Ammonia (NH₃) | EtOH, 100°C, 24 hr | 1-(2-Amino-6-fluorobenzyl)-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 41% |

Mechanistic Insight :

-

The electron-withdrawing fluorine atom activates the adjacent chlorine for substitution, favoring NAS at the ortho position.

Reduction Reactions

The dihydropyridine ring and carbonyl groups are susceptible to reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 hr | N-(3-Acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-hydroxy-1,2,3,6-tetrahydropyridine-3-carboxamide | 68% | |

| LiAlH₄ | THF, 0°C → 25°C, 4 hr | N-(3-Acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-hydroxy-1,2,3,4-tetrahydropyridine-3-carboxamide | 73% |

Selectivity Notes :

-

NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the dihydropyridine ring.

-

LiAlH₄ fully reduces the ring to a tetrahydropyridine derivative.

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to pyridine derivatives:

Structural Impact :

-

Oxidation with KMnO₄ aromatizes the dihydropyridine ring, forming a pyridine system .

-

DDQ selectively dehydrogenates the 1,4-positions of the dihydropyridine ring.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed coupling:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C, 12 hr | N-(3-Acetamidophenyl)-1-(2-aryl-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 58–72% |

Scope :

-

Arylboronic acids with electron-donating groups (e.g., -OMe, -NH₂) enhance coupling efficiency.

Stability Under Physiological Conditions

Photochemical Reactivity

Exposure to UV light (254 nm) induces intramolecular cyclization:

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O3/c1-13(27)24-15-4-2-5-16(10-15)25-21(29)14-8-9-20(28)26(11-14)12-17-18(22)6-3-7-19(17)23/h2-11H,12H2,1H3,(H,24,27)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLIEGFLAVCWIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.